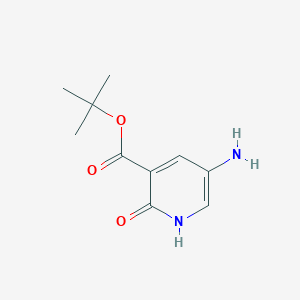![molecular formula C11H13NO B13508979 3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]](/img/structure/B13508979.png)
3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] is a heterocyclic compound that has recently gained significant attention in the fields of medicinal chemistry and drug discovery. This compound is known for its unique spirocyclic structure, which consists of an azetidine ring fused to a benzopyran moiety. The molecular formula of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] is C11H13NO, and it has a molecular weight of 175.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azetidine derivatives with benzopyran precursors in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] can be compared with other similar compounds, such as:
- 3’,4’-Dihydrospiro[azetidine-3,2’- 1benzopyran]-4’-one hydrochloride : This derivative has an additional ketone group, which may alter its chemical and biological properties .
Spiro[azetidine-3,2’-[2H-1]benzopyran]: This compound has a similar spirocyclic structure but differs in the oxidation state of the benzopyran moiety.
The uniqueness of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-azetidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)5-6-11(13-10)7-12-8-11/h1-4,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNDUWSEPSKARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)OC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)

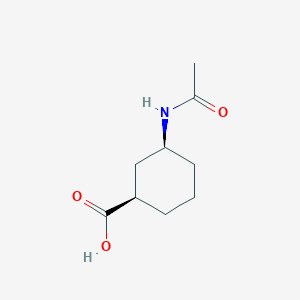
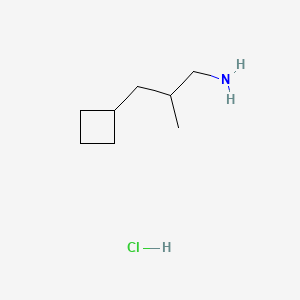
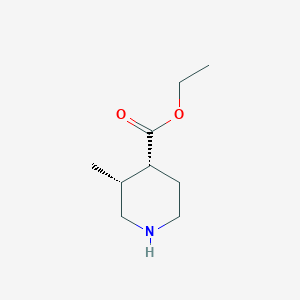

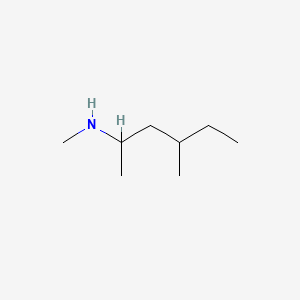
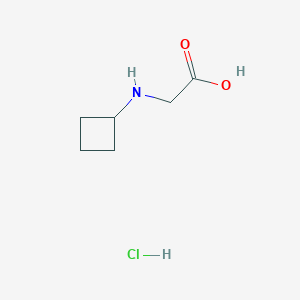
![6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol](/img/structure/B13508928.png)
![9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13508933.png)
![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)

